4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid
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Overview
Description
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid is a complex organic compound featuring a unique bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is particularly noteworthy due to its significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often include the use of rhodium (II) complex/chiral Lewis acid binary systems, which afford optically active products with high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tempo oxoammonium tetrafluoroborate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate/ZnBr2.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of neurotransmitter reuptake or enzyme activity modulation .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core and exhibit similar biological activities.
Tropane alkaloids: Structurally related and known for their pharmacological properties.
Uniqueness
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid is unique due to its specific functional groups and the presence of the ethoxybenzoic acid moiety. This combination enhances its potential for diverse chemical reactions and biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-ethoxy-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid |
InChI |
InChI=1S/C16H19NO5/c1-2-22-14-7-10(3-6-13(14)16(19)20)15(18)17-11-4-5-12(17)9-21-8-11/h3,6-7,11-12H,2,4-5,8-9H2,1H3,(H,19,20) |
InChI Key |
OKCSKAPPUVUJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2C3CCC2COC3)C(=O)O |
Origin of Product |
United States |
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